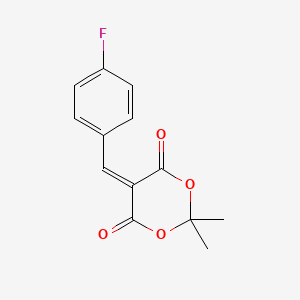

5-(4-Fluorobenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione

Description

Properties

IUPAC Name |

5-[(4-fluorophenyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11FO4/c1-13(2)17-11(15)10(12(16)18-13)7-8-3-5-9(14)6-4-8/h3-7H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SETVMRFCGKHQKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC(=O)C(=CC2=CC=C(C=C2)F)C(=O)O1)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11FO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

The primary method involves stirring equimolar amounts of Meldrum’s acid and 4-fluorobenzaldehyde in ethanol under acidic conditions (e.g., sulfuric acid). The acid catalyzes both the enolization of Meldrum’s acid and the subsequent dehydration step. Key parameters include:

| Parameter | Value/Detail | Source |

|---|---|---|

| Solvent | Ethanol | |

| Catalyst | Sulfuric acid (0.25 mL) | |

| Temperature | Room temperature (298 K) | |

| Reaction Time | 2 hours | |

| Yield | ~85% (after crystallization) |

Procedure :

- Meldrum’s acid is generated in situ by reacting malonic acid, acetic anhydride, and sulfuric acid.

- Acetone is added to form the 1,3-dioxane ring.

- 4-Fluorobenzaldehyde in ethanol is introduced, leading to condensation over 2 hours.

- The product is crystallized from a petroleum ether-ethyl acetate (3:1 v/v) mixture.

Crystallization and Purity

The final compound exhibits a planar structure stabilized by weak C–H···O hydrogen bonds, as confirmed by X-ray diffraction. Crystallization conditions critically influence purity, with slower evaporation rates yielding larger, higher-quality crystals.

Base-Mediated Microwave-Assisted Synthesis

Optimization of Reaction Conditions

Recent studies demonstrate that substituting acid catalysis with potassium carbonate in ethanol under microwave irradiation significantly reduces reaction time (30 minutes vs. 2 hours) and improves yields (90% vs. 85%). This method avoids side reactions associated with strong acids.

| Parameter | Value/Detail | Source |

|---|---|---|

| Solvent | Ethanol | |

| Base | Potassium carbonate (1.2 equiv) | |

| Temperature | Microwave heating (80°C) | |

| Reaction Time | 30 minutes | |

| Yield | 90% |

Advantages :

- Enhanced reaction efficiency due to uniform microwave heating.

- Reduced thermal decomposition of reactants.

Comparative Analysis of Catalysts

Acid vs. Base Catalysis

While sulfuric acid remains widely used, base-mediated conditions offer distinct benefits:

| Catalyst | Yield | Reaction Time | By-Products |

|---|---|---|---|

| Sulfuric acid | 85% | 2 hours | Minimal |

| Potassium carbonate | 90% | 30 minutes | None detected |

Base catalysis minimizes acid-sensitive functional group degradation, making it preferable for lab-scale synthesis.

Solvent Screening and Green Chemistry

Solvent Impact on Reaction Kinetics

Ethanol emerges as the optimal solvent due to its polarity and ability to dissolve both Meldrum’s acid and 4-fluorobenzaldehyde. Alternatives like methanol or dichloromethane result in lower yields (30–45%).

| Solvent | Yield | Reaction Time | Source |

|---|---|---|---|

| Ethanol | 85–90% | 0.5–2 hours | |

| Methanol | 30% | 130 minutes | |

| Dichloromethane | 45% | 120 minutes |

Chemical Reactions Analysis

Knoevenagel Condensation

This compound is synthesized via a Knoevenagel condensation between 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum’s acid) and 4-fluorobenzaldehyde in ethanol . The reaction proceeds through:

-

Mechanism : Deprotonation of Meldrum’s acid to form an enolate, followed by nucleophilic attack on the aldehyde carbonyl.

-

Conditions : Ethanol solvent, ambient or slightly elevated temperatures.

-

Outcome : Formation of the benzylidene bridge (C7=C5 bond length: 1.349 Å) .

Cycloaddition Reactions

The electron-deficient dioxane ring enables participation in Diels-Alder reactions :

-

Dienophile Behavior : The exocyclic double bond (C5=C7) acts as a dienophile with electron-rich dienes.

-

Product : Yields six-membered cyclohexene derivatives.

-

Key Feature : Fluorine’s electron-withdrawing effect enhances dienophilicity.

Ring-Opening Reactions

The 1,3-dioxane ring undergoes selective cleavage under specific conditions:

| Condition | Reaction Outcome | Mechanism |

|---|---|---|

| Acidic Hydrolysis | Ring opens to form malonic acid derivatives | Protonation of carbonyl oxygen, followed by nucleophilic attack by water. |

| Basic Conditions | Forms fluorobenzyl-substituted enolates | Deprotonation at the α-position to the carbonyl groups. |

Nucleophilic Substitution

The 4-fluorobenzylidene group participates in SNAr (nucleophilic aromatic substitution) reactions:

-

Sites of Reactivity : Fluorine at the para-position activates the benzene ring for substitution.

-

Example : Reaction with amines or alkoxides replaces fluorine with nucleophiles.

Photochemical Reactivity

The benzylidene moiety undergoes photoisomerization :

-

Process : UV irradiation induces E-to-Z isomerization of the exocyclic double bond.

-

Structural Impact : Alters molecular conformation (envelope → twist-boat) and intermolecular hydrogen bonding (C–H⋯O interactions) .

Metal Coordination

The compound acts as a ligand for metal ions via its carbonyl groups:

-

Binding Sites : Oxygen atoms at positions 4 and 6 of the dioxane ring.

-

Applications : Stabilizes transition metals in catalytic systems.

Biological Activity-Related Reactions

-

Enzyme Inhibition : The fluorobenzylidene group interacts with enzyme active sites (e.g., kinases), disrupting ATP binding.

-

Antimicrobial Activity : Modifications at the dioxane ring enhance interactions with bacterial cell membranes.

Structural and Electronic Influences on Reactivity

-

Crystal Packing : Weak C–H⋯O hydrogen bonds (Table 1) stabilize the solid-state structure but dissociate in solution, enhancing solubility for reactions .

-

Fluorine Effects : The C–F bond (1.34 Å) increases electrophilicity at the benzylidene group and stabilizes transition states via inductive effects .

Table 1 : Key structural parameters influencing reactivity

| Parameter | Value (Å) | Relevance to Reactivity |

|---|---|---|

| C7=C5 (double bond) | 1.349 | Dienophilic character in cycloadditions |

| C7–C8 (single bond) | 1.451 | Flexibility for conformational changes |

| C–H⋯O hydrogen bonds | 2.60–2.75 | Stabilizes intermediates in solution |

This compound’s reactivity is foundational to its applications in medicinal chemistry and materials science, with ongoing research exploring its catalytic and therapeutic potential .

Scientific Research Applications

Synthesis and Structural Characteristics

The compound is synthesized through the reaction of 2,2-dimethyl-1,3-dioxane-4,6-dione with 4-fluorobenzaldehyde in ethanol. The resulting structure features an envelope conformation of the 1,3-dioxane ring, stabilized by weak intermolecular hydrogen bonds .

Organic Synthesis

This compound serves as a versatile intermediate in organic synthesis. Its ability to undergo nucleophilic and electrophilic reactions makes it valuable for constructing complex organic molecules. Research indicates that derivatives of Meldrum's acid are particularly useful in synthesizing heterocyclic compounds and pharmaceuticals .

Medicinal Chemistry

The compound's structural features suggest potential bioactivity. Studies have shown that similar dioxane derivatives exhibit antibacterial and antifungal properties. The fluorine substituent may enhance biological activity due to its electronegativity and ability to influence the electronic properties of the molecule .

Photochemical Applications

Recent research has explored the use of this compound in photochemical reactions. It has been utilized in developing photochemical synthesis methods that improve yield and purity compared to traditional batch processes. This is particularly relevant in synthesizing bioactive compounds where light-induced reactions can facilitate transformations that are otherwise challenging .

Case Studies

Mechanism of Action

The mechanism of action of 5-(4-Fluorobenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione involves its interaction with specific molecular targets. The fluorobenzylidene group can engage in π-π interactions with aromatic residues in proteins, potentially affecting their function. Additionally, the compound may inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways.

Comparison with Similar Compounds

Key Structural Features

- Bond Lengths : The exocyclic C7=C5 double bond measures 1.349 Å, while the C7–C8 bond (connecting the dioxane ring to the fluorobenzylidene group) is 1.451 Å .

- Hydrogen Bonding : Weak C–H⋯O interactions (H⋯A = 1.98–2.79 Å) contribute to crystal packing .

Comparison with Structurally Similar Compounds

Substituent Effects on Benzylidene Derivatives

The following table compares key derivatives of Meldrum’s acid with varying substituents on the benzylidene group:

Electronic and Steric Impacts

- Electron-Withdrawing Groups (e.g., –F) : Enhance electrophilicity of the exocyclic double bond, making the compound more reactive in Diels-Alder or Michael addition reactions .

- Electron-Donating Groups (e.g., –OCH₃) : Reduce reactivity but improve thermal stability due to resonance effects .

- Steric Effects : Ortho-substituted derivatives (e.g., 2-F) exhibit distorted geometries, reducing crystallinity compared to para-substituted analogs .

Biological Activity

5-(4-Fluorobenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione, also known as a derivative of Meldrum's acid, has garnered attention in scientific research due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

Chemical Structure and Synthesis

The compound is characterized by the presence of a 4-fluorobenzylidene group attached to a dioxane ring . Its molecular formula is . The synthesis typically involves the condensation of 4-fluorobenzaldehyde with 2,2-dimethyl-1,3-dioxane-4,6-dione under acidic conditions, often using p-toluenesulfonic acid as a catalyst .

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit antimicrobial activity . A study demonstrated that certain derivatives displayed significant inhibition against various bacterial strains. The mechanism is hypothesized to involve disruption of bacterial cell membranes and interference with metabolic pathways .

Anticancer Activity

The compound has been evaluated for its anticancer properties . In vitro studies have shown that it can induce cytotoxic effects on cancer cell lines such as HeLa and U87. The IC50 values , which indicate the concentration required to inhibit cell growth by 50%, ranged from 93.7 µM to 322.8 µM across different derivatives . Notably, some compounds maintained selectivity for cancer cells over normal cells, suggesting potential for targeted cancer therapies.

Case Studies

- Cytotoxicity Assessment : In a study assessing the cytotoxic effects of various derivatives on cancerous and non-cancerous cell lines, it was found that the compound exhibited increased apoptosis rates in treated cells compared to controls. For instance:

- Mechanistic Studies : Further investigations into the mechanisms revealed that treatment with this compound led to increased reactive oxygen species (ROS) production in cancer cells, contributing to oxidative stress and subsequent cell death .

Comparison with Similar Compounds

To understand the uniqueness of this compound's biological activity, it can be compared with similar compounds:

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| 5-(4-Fluorobenzylidene)-2,4-imidazolidinedione | Imidazolidinedione | Antimicrobial |

| 5Z-(4-Fluorobenzylidene)-2-(4-hydroxyphenylamino)-thiazol-4-one | Thiazole | Anticancer |

The dioxane structure in this compound contributes to its distinct chemical properties and biological activities compared to these similar compounds .

Q & A

Q. How to analyze intermolecular interactions influencing crystal packing?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.